molecular formula C8H5Cl3N2OS B5760758 6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone

6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B5760758
M. Wt: 283.6 g/mol
InChI Key: VWWMDWIIQZGSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone” is a complex organic molecule. It seems to contain a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound 6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone (also known as VWWMDWIIQZGSQB-UHFFFAOYSA-N, SR-01000237333, or SR-01000237333-1), focusing on six unique applications:

Pharmacological Research

6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone: has been extensively studied for its potential pharmacological properties. Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It has been tested in various in vivo models, demonstrating its ability to reduce inflammation and alleviate pain, making it a promising candidate for developing new anti-inflammatory drugs .

Cancer Research

In the field of oncology, this compound has shown potential as an anticancer agent . Studies have revealed that it can induce apoptosis (programmed cell death) in certain cancer cell lines. Its mechanism involves the disruption of mitochondrial function and the activation of caspases, which are crucial for the apoptotic process. This makes it a valuable compound for further investigation in cancer therapy .

Neuroprotective Applications

Research has also explored the neuroprotective effects of this compound. It has been found to protect neuronal cells from oxidative stress-induced damage, which is a common pathway in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to scavenge free radicals and inhibit oxidative stress pathways highlights its potential in developing treatments for neurodegenerative disorders .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of bacterial and fungal pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. This broad-spectrum antimicrobial activity suggests its potential use in developing new antimicrobial agents to combat resistant strains.

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

3-(3,4,5-trichlorothiophen-2-yl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2OS/c9-5-6(10)8(11)15-7(5)3-1-2-4(14)13-12-3/h1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWMDWIIQZGSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=C(C(=C(S2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4,5-Trichlorothiophen-2-yl)-4,5-dihydro-2H-pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.